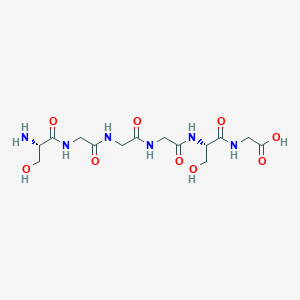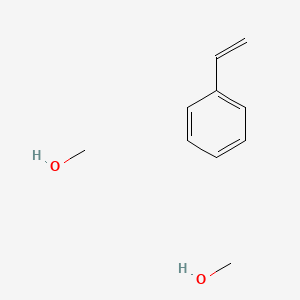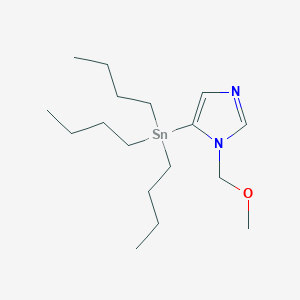
1-(Methoxymethyl)-5-(tributylstannyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-5-(tributylstannyl)-1H-imidazole is a compound that features a methoxymethyl group and a tributylstannyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-5-(tributylstannyl)-1H-imidazole typically involves the reaction of an imidazole derivative with tributylstannyl chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-5-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tributylstannyl group may yield stannic oxides, while substitution of the methoxymethyl group can result in various imidazole derivatives.
Scientific Research Applications
1-(Methoxymethyl)-5-(tributylstannyl)-1H-imidazole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-5-(tributylstannyl)-1H-imidazole involves its interaction with specific molecular targets. The tributylstannyl group can participate in radical reactions, while the imidazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(tributylstannyl)pyrrole: Similar in structure but with a pyrrole ring instead of an imidazole ring.
1-(Methoxymethyl)-5-(tributylstannyl)benzene: Contains a benzene ring instead of an imidazole ring.
Uniqueness
1-(Methoxymethyl)-5-(tributylstannyl)-1H-imidazole is unique due to the presence of both a methoxymethyl group and a tributylstannyl group on an imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
188801-97-0 |
|---|---|
Molecular Formula |
C17H34N2OSn |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
tributyl-[3-(methoxymethyl)imidazol-4-yl]stannane |
InChI |
InChI=1S/C5H7N2O.3C4H9.Sn/c1-8-5-7-3-2-6-4-7;3*1-3-4-2;/h2,4H,5H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
OGELCNMKGXQCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
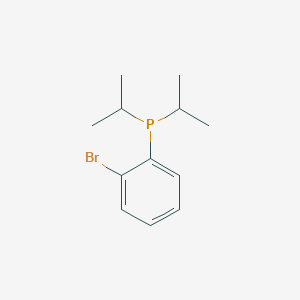

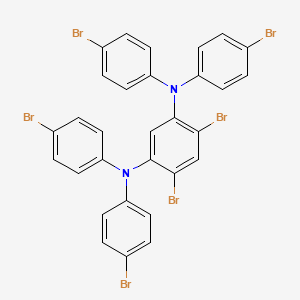
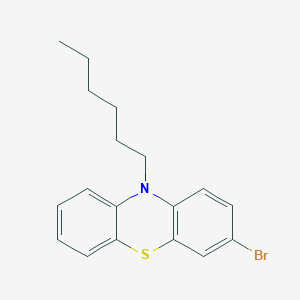

![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
